molecular formula C6H9NO3 B15272533 5-Isocyanatopentanoicacid

5-Isocyanatopentanoicacid

Cat. No.: B15272533
M. Wt: 143.14 g/mol
InChI Key: CUFRGDUIEYIOMZ-UHFFFAOYSA-N
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Description

5-Isocyanatopentanoicacid is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a pentanoic acid backbone. This compound is part of the isocyanate family, known for their high reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isocyanatopentanoicacid can be synthesized through the reaction of pentanoic acid with phosgene (COCl2) in the presence of a base. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the isocyanate .

Industrial Production Methods

Industrial production of this compound typically involves the phosgenation of pentanoic acid derivatives. This process requires stringent safety measures due to the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

5-Isocyanatopentanoicacid undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with alcohols to form urethanes.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

    Substitution: Reacts with amines to form ureas.

Common Reagents and Conditions

    Alcohols: React under mild conditions to form urethanes.

    Water: Reacts readily, often catalyzed by tertiary amines.

    Amines: React to form substituted ureas.

Major Products

Scientific Research Applications

5-Isocyanatopentanoicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isocyanatopentanoicacid involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity underlies its potential use in antifungal and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isocyanatopentanoicacid is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the pentanoic acid backbone. This combination makes it particularly useful in specialized applications such as the synthesis of specific polymers and biological probes .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

5-isocyanatopentanoic acid

InChI

InChI=1S/C6H9NO3/c8-5-7-4-2-1-3-6(9)10/h1-4H2,(H,9,10)

InChI Key

CUFRGDUIEYIOMZ-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C=O)CC(=O)O

Origin of Product

United States

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